Bamipine salicylate

Description

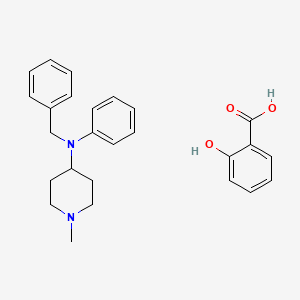

Structure

2D Structure

Properties

CAS No. |

56499-37-7 |

|---|---|

Molecular Formula |

C26H30N2O3 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;2-hydroxybenzoic acid |

InChI |

InChI=1S/C19H24N2.C7H6O3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;8-6-4-2-1-3-5(6)7(9)10/h2-11,19H,12-16H2,1H3;1-4,8H,(H,9,10) |

InChI Key |

KPPSLHAABXQQOD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Molecular Architecture and Structural Characterization of Bamipine Salicylate

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with bamipine (B1667737) salicylate (B1505791), detailed information about its conformational features and the connectivity of its atoms can be obtained.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and their local environment. For bamipine salicylate, the spectra would be a superposition of the vibrational modes of the bamipine cation and the salicylate anion, with characteristic shifts indicating their interaction.

The IR spectrum of salicylic (B10762653) acid is characterized by a broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp C=O stretching vibration around 1652-1683 cm⁻¹. researchgate.netrasayanjournal.co.in The phenolic O-H stretch is observed around 3233 cm⁻¹. researchgate.net Upon formation of the salicylate anion, the carboxylic O-H band disappears, and the C=O stretch is replaced by asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are expected to appear at approximately 1560-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

The bamipine moiety contributes to the spectrum with its characteristic vibrations. The C-H stretching vibrations of the aromatic rings and the piperidine (B6355638) ring are expected in the 2800-3100 cm⁻¹ region. Vibrations associated with the C-N bonds of the tertiary amine and the piperidine ring would be found in the fingerprint region (1000-1300 cm⁻¹). Upon protonation of the tertiary amine in bamipine, a broad N⁺-H stretching band would be expected to appear in the 2200-2700 cm⁻¹ range, which is a characteristic feature of tertiary amine salts. spectroscopyonline.com

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds, such as the C=C stretching modes of the aromatic rings in both the bamipine and salicylate moieties, typically found in the 1500-1620 cm⁻¹ region. rasayanjournal.co.in

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Phenolic O-H stretch | ~3230 | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2800-3000 | IR, Raman |

| N⁺-H stretch (tertiary amine salt) | 2200-2700 (broad) | IR |

| Carboxylate (COO⁻) asymmetric stretch | ~1560-1610 | IR |

| Aromatic C=C stretch | 1500-1620 | IR, Raman |

| Carboxylate (COO⁻) symmetric stretch | ~1380-1420 | IR |

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons of the salicylate anion would appear as multiplets in the range of 6.5-8.0 ppm. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. The phenolic hydroxyl proton, if observable, would likely be a broad singlet at a downfield chemical shift.

For the bamipine cation, the protons on the two phenyl rings and the benzyl (B1604629) group would also resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The benzylic CH₂ protons would likely appear as a singlet around 4.0-4.5 ppm. The protons of the piperidine ring would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm). The N-methyl group would give a singlet at around 2.5-3.0 ppm. The proton on the nitrogen that becomes protonated would likely be a broad, downfield signal.

In the ¹³C NMR spectrum, the carboxylate carbon of the salicylate anion is expected to be the most downfield signal, typically around 170-175 ppm. tandfonline.com The carbon bearing the hydroxyl group would resonate at approximately 160 ppm, while the other aromatic carbons would appear between 115 and 135 ppm. tandfonline.com For the bamipine cation, the aromatic carbons would be observed in the 120-150 ppm range. The benzylic carbon would be around 50-60 ppm, and the piperidine ring carbons would resonate between 20 and 60 ppm. The N-methyl carbon would be found at approximately 40-45 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Salicylate Aromatic Protons | 6.5 - 8.0 | Multiplets |

| Bamipine Aromatic Protons | 7.0 - 7.5 | Multiplets |

| Benzylic CH₂ | 4.0 - 4.5 | Singlet |

| Piperidine Ring Protons | 1.5 - 3.5 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate Carbon | 170 - 175 |

| Phenolic Carbon (C-OH) | ~160 |

| Salicylate Aromatic Carbons | 115 - 135 |

| Bamipine Aromatic Carbons | 120 - 150 |

| Benzylic Carbon | 50 - 60 |

| Piperidine Ring Carbons | 20 - 60 |

Solid-State Structural Analysis

The arrangement of molecules in the solid state is critical for properties such as solubility and stability.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not publicly available, such a study would reveal the precise bond lengths, bond angles, and torsion angles of the bamipine cation and salicylate anion. It would also provide information about the crystal system, space group, and unit cell dimensions, which define the packing of the ions in the crystal lattice. This technique would allow for the unambiguous determination of the conformation of the piperidine ring and the relative orientations of the phenyl and benzyl groups in the solid state.

In the crystalline state of this compound, a network of non-covalent interactions would hold the ions together. The primary intermolecular interaction would be the ionic bond between the positively charged nitrogen of the bamipine cation and the negatively charged carboxylate group of the salicylate anion.

Hydrogen bonding is expected to play a significant role in stabilizing the crystal structure. The protonated tertiary amine (N⁺-H) of the bamipine cation would act as a hydrogen bond donor to the oxygen atoms of the carboxylate group of the salicylate anion. rsc.org Furthermore, the phenolic hydroxyl group of the salicylate anion can act as a hydrogen bond donor to the carboxylate oxygen of a neighboring salicylate anion or potentially to the bamipine cation. nih.gov An intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxylate group of the salicylate anion is also highly probable, as it is a common feature in salicylate structures. cdnsciencepub.com

Additionally, π-π stacking interactions between the aromatic rings of the bamipine and salicylate ions could further contribute to the stability of the crystal packing. The phenyl and benzyl groups of bamipine provide extensive surface area for such interactions.

Solution-State Conformation and Dynamics

In solution, the bamipine cation is expected to be conformationally flexible. The piperidine ring can adopt chair conformations, and the substituents on the ring can be in either axial or equatorial positions. The bulky N-benzyl-N-phenylamino group would likely prefer an equatorial position to minimize steric hindrance. There would also be rotational freedom around the C-N and C-C single bonds, allowing the phenyl and benzyl groups to adopt various orientations.

In an aqueous solution, this compound would exist as dissociated ions: the bamipine cation and the salicylate anion. The basicity of the bamipine and the acidity of the salicylic acid would influence the pH of the solution. The solubility and solution behavior would be governed by the solvation of these ions and their interactions with the solvent molecules.

Spectroscopic Probes of Solution Behavior

The solution behavior of this compound can be effectively investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These methods provide insights into the structural features and dynamic processes occurring at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound in solution. The expected chemical shifts are influenced by the electronic environment of each nucleus.

The Bamipine Cation: The Bamipine moiety, N-benzyl-1-methyl-N-phenylpiperidin-4-amine, possesses a complex structure with a piperidine ring, a methyl group, a phenyl group, and a benzyl group.

Piperidine Ring: In solution, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The protons on the piperidine ring would exhibit complex splitting patterns due to axial and equatorial dispositions. Conformational studies of N-substituted piperidines suggest that the orientation of the substituents on the nitrogen atom influences the ring dynamics.

N-Methyl and N-Benzyl Protons: The N-methyl protons would likely appear as a singlet, while the benzylic methylene (B1212753) protons would also give rise to a characteristic signal.

The Salicylate Anion: The ¹H NMR spectrum of the salicylate anion is characterized by the signals from the aromatic protons and the phenolic hydroxyl proton.

Aromatic Protons: The protons on the benzene (B151609) ring of salicylate will show distinct chemical shifts due to the presence of the hydroxyl and carboxylate groups.

Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is particularly sensitive to hydrogen bonding. In the presence of the intramolecular hydrogen bond between the hydroxyl group and the carboxylate group, this proton is significantly deshielded and can appear at a downfield chemical shift, sometimes as high as 11.68 ppm in certain conformers. ucl.ac.ukrsc.org

The following table summarizes the anticipated ¹H NMR chemical shifts for the key protons in this compound based on data from analogous structures.

| Proton | Expected Chemical Shift (ppm) | Notes |

| Piperidine Ring Protons | 1.5 - 3.5 | Complex multiplets due to chair conformation. |

| N-Methyl Protons | ~2.3 | Singlet. |

| N-Benzyl Methylene Protons | ~3.5 - 4.5 | Singlet or AB quartet depending on chirality. |

| Aromatic Protons (Bamipine) | 7.0 - 7.6 | Multiplets. |

| Aromatic Protons (Salicylate) | 6.8 - 8.0 | Distinct multiplets for each proton. |

| Phenolic OH Proton (Salicylate) | > 10.0 | Broad singlet, chemical shift is solvent and concentration dependent. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups within this compound.

The Bamipine Cation: The formation of the tertiary amine salt leads to the appearance of characteristic bands. The N-H⁺ stretching vibrations in amine salts are typically observed as a broad band in the region of 2400-2800 cm⁻¹.

The Salicylate Anion: The FTIR spectrum of the salicylate anion is dominated by vibrations of the carboxylate and hydroxyl groups.

O-H Stretching: The phenolic O-H stretching vibration is significantly affected by the strong intramolecular hydrogen bond. This often results in a broad absorption band at lower wavenumbers than a free hydroxyl group. For salicylic acid, this broad band can be centered around 3233 cm⁻¹. acs.org

C=O Stretching: The carboxylate group (COO⁻) will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found around 1560-1620 cm⁻¹, while the symmetric stretch appears in the 1300-1420 cm⁻¹ region.

The table below outlines the expected characteristic FTIR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (Amine Salt) | Stretching | 2400 - 2800 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Carboxylate) | Asymmetric Stretching | 1560 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Phenolic) | Stretching | 1200 - 1300 |

| O-H (Phenolic) | Stretching (H-bonded) | ~3200 (broad) |

Hydrogen Bonding Networks in Solution

Hydrogen bonding plays a crucial role in the structure and behavior of this compound in solution. The primary hydrogen bonding interactions involve the salicylate anion, both intramolecularly and potentially intermolecularly with solvent molecules.

In protic solvents, there is a possibility of intermolecular hydrogen bonding between the salicylate anion and the solvent molecules. The carboxylate and hydroxyl groups of salicylate can act as hydrogen bond acceptors, while the phenolic hydroxyl can act as a hydrogen bond donor. These interactions would compete with the intramolecular hydrogen bond, and the extent of this competition would depend on the nature of the solvent.

The Bamipine cation, being a tertiary amine salt, does not have protons directly attached to the nitrogen to act as hydrogen bond donors. However, the N-H⁺ group can participate in hydrogen bonding with hydrogen bond accepting solvents or with the salicylate anion itself, forming an ion-pair.

Synthetic Methodologies and Derivatization Strategies

Synthesis of Bamipine (B1667737) Salicylate (B1505791) and Related Salts

The synthesis of Bamipine Salicylate involves a straightforward acid-base reaction, a common strategy in pharmaceutical chemistry to enhance the physicochemical properties of a drug substance. This process combines Bamipine, a basic compound, with salicylic (B10762653) acid.

Chemical Synthetic Routes for Salicylic Acid Derivatives

Salicylic acid and its derivatives are pivotal precursors in the synthesis of numerous pharmaceutical compounds. Several established and novel methods are employed for their synthesis.

Kolbe-Schmitt Reaction : This is the most traditionally used industrial method for synthesizing salicylic acid. It involves the carboxylation of sodium phenoxide with carbon dioxide under conditions of high temperature and pressure. nih.gov

Hydrolysis of Methyl Salicylate : Salicylic acid can be synthesized by the hydrolysis of methyl salicylate (oil of wintergreen). scribd.com This reaction is typically carried out using a base like sodium hydroxide to form the sodium salt of salicylic acid, followed by acidification with an acid such as sulfuric acid to precipitate the final product. scribd.com

From Phenols via C–H Carboxylation : A more modern approach involves the palladium-catalyzed silanol-directed ortho-C–H carboxylation of phenols. nih.gov This method offers high efficiency and selectivity, tolerating a wide range of functional groups. nih.gov It represents an attractive alternative as it directly introduces the carboxyl group onto the phenol ring using carbon monoxide. nih.gov

Azo Coupling Reactions : Azo compounds containing salicylic acid can be synthesized through the diazotization of an aromatic amine, which is then coupled with salicylic acid or its derivatives. chemrevlett.com This method is versatile for creating a wide range of derivatives with applications as dyes and molecular ligands. chemrevlett.com

Table 1: Comparison of Synthetic Routes for Salicylic Acid Derivatives

| Method | Precursors | Key Reagents/Conditions | Primary Application | Reference |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction | Sodium Phenoxide, Carbon Dioxide | High Temperature and Pressure | Industrial synthesis of Salicylic Acid | nih.gov |

| Methyl Salicylate Hydrolysis | Methyl Salicylate | Sodium Hydroxide, Sulfuric Acid | Laboratory and industrial synthesis | scribd.com |

| Pd-Catalyzed C–H Carboxylation | Phenols, Carbon Monoxide | Palladium catalyst, Silanol directing group | Synthesis of complex or functionalized salicylic acids | nih.gov |

| Azo Coupling | Aromatic amines, Salicylic Acid | Sodium Nitrite, Hydrochloric Acid | Synthesis of azo-containing salicylate derivatives | chemrevlett.com |

Principles of Salt Formation in Pharmaceutical Chemistry

Salt formation is a fundamental technique in drug development, with estimates suggesting that about 50% of all drugs are administered as salts. pharmtech.com The process is used to modify and optimize the properties of an active pharmaceutical ingredient (API) without altering its core chemical structure. rjpdft.com

The formation of a pharmaceutical salt is an acid-base reaction involving a proton transfer between an ionizable drug and a suitable counter-ion. rjpdft.combjcardio.co.uk For a stable salt to form, a significant difference in the pKa values between the drug and the counter-ion is generally required. A common guideline is that the pKa of a basic drug should be at least 2 pH units higher than the pKa of the acidic counter-ion, and conversely for an acidic drug and a basic counter-ion. pharmtech.com This pKa difference helps ensure that the proton transfer is favorable and the resulting salt remains stable. pharmtech.com

In the case of this compound, the basic nitrogen atom in the piperidine (B6355638) ring of Bamipine accepts a proton from the carboxylic acid group of salicylic acid. This creates the bamipiniom cation and the salicylate anion, which are held together by strong ionic interactions, leading to the crystallization of the salt form. pharmtech.com The selection of salicylate as the counter-ion can improve properties such as solubility, dissolution rate, and stability compared to the parent drug (the free base form of Bamipine). rjpdft.comresearchgate.net

Derivatization of Salicylate Moiety for Structure-Activity Relationship Investigations

The salicylate scaffold is a versatile template for designing new therapeutic agents. By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Design and Synthesis of Novel Salicylate Derivatives

The design of new salicylate derivatives often involves replacing or adding functional groups to the core structure to enhance interactions with biological targets. For instance, salicylate-based compounds have been designed as inhibitors of methionine aminopeptidase (MetAP), an enzyme target for developing novel antibacterial agents. nih.gov In this context, the salicylate moiety was chosen as a more chemically stable isostere for a catechol group in a previously known inhibitor. nih.gov

Synthetic strategies for creating these derivatives are diverse. A common method involves Suzuki coupling, which can be used to link appropriate phenylboronic acids with brominated aromatic systems to build more complex structures on the salicylate scaffold. nih.gov Subsequent steps like ester hydrolysis or demethylation can then unmask the final functional groups required for activity. nih.gov Another approach is the synthesis of salicylaldehyde hydrazones through Schiff base condensation, which has been used to create derivatives with potential anticancer activity. mdpi.com Esterification of the carboxylic acid group is another route to produce derivatives with potentially higher anti-inflammatory activity and reduced ulcerogenic effects. nih.gov

Impact of Functional Group Modifications on Chemical Properties

Modifications to the functional groups of salicylic acid have a profound impact on its chemical and biological properties, which is central to SAR studies. pharmacy180.com

Carboxylic Acid Group : This group is crucial for the activity of many salicylates. pharmacy180.com Its esterification can lead to prodrugs with altered solubility and reduced gastric irritation. nih.gov For example, converting the carboxylic acid to an amide (salicylamide) retains analgesic properties but eliminates anti-inflammatory action. pharmacy180.comyoutube.com

Phenolic Hydroxyl Group : The position of this hydroxyl group is critical; moving it from the ortho position to the meta or para position relative to the carboxyl group abolishes its characteristic activity. pharmacy180.com

Aromatic Ring : Substitution on the aromatic ring can significantly enhance potency and toxicity. pharmacy180.com Attaching a halogen atom, for instance, is a known strategy to increase biological activity. pharmacy180.com Furthermore, adding a phenyl group at the 5-position has been shown to increase anti-inflammatory activity, particularly if the added phenyl ring contains electron-withdrawing groups. nih.gov

Table 2: Influence of Functional Group Modifications on Salicylate Properties

| Position of Modification | Type of Modification | Observed Impact | Reference |

|---|---|---|---|

| Carboxyl Group | Esterification | Reduced gastric irritation, altered solubility (prodrug formation) | nih.gov |

| Carboxyl Group | Amidation | Loss of anti-inflammatory activity | pharmacy180.comyoutube.com |

| Phenolic Hydroxyl Group | Positional Isomerism (meta/para) | Abolishes activity | pharmacy180.com |

| Aromatic Ring (Position 5) | Halogenation | Enhanced potency and toxicity | pharmacy180.com |

| Aromatic Ring (Position 5) | Phenyl Substitution | Increased anti-inflammatory activity | nih.gov |

Development of Ionic Liquid Formulations Incorporating Salicylate Anions

Ionic liquids (ILs) are salts with melting points below 100°C, composed of a bulky organic cation and an organic or inorganic anion. nih.gov In recent years, there has been significant interest in creating active pharmaceutical ingredient-ionic liquids (API-ILs), where the cation or anion (or both) is a biologically active molecule. The salicylate anion is a prime candidate for this application due to its therapeutic properties and ability to form ILs. researchgate.netrsc.org

The conversion of a drug into an ionic liquid formulation can be a successful strategy to improve its physicochemical properties, such as solubility and bioavailability. nih.gov For example, combining 4-aminosalicylate with a cholinium cation resulted in a 25-fold increase in solubility in water and simulated gastric fluids compared to salicylic acid alone. nih.gov

Research into salicylate-based ILs has shown that the choice of the cation is critical in determining the final properties of the formulation. researchgate.netnih.gov The length of the alkyl chain on the cation directly influences surface activity, antimicrobial properties, and cytotoxicity. researchgate.netnih.gov While the salicylate anion itself may not significantly affect surface activity, it has a major influence on the biological activity of the IL, especially when paired with cations having short alkyl chains. researchgate.net Studies have demonstrated that salicylate ionic liquids can exhibit favorable properties for antimicrobial formulations, showing a high affinity for lipid phases, which suggests they can exert direct effects on cell membranes. rsc.org

Several types of cations have been paired with salicylate to create novel ILs, including:

Benzalkonium cations researchgate.net

N-hexyl nicotinamide researchgate.netnih.gov

Amino acid esters nih.gov

Lidocainium researchgate.net

These formulations are being investigated as potential emulsifiers, co-emulsifiers, and antimicrobial agents for dermal applications, among other uses. researchgate.net The development of salicylate-based ILs represents an innovative approach to optimize drug formulations and create new therapeutic systems. nih.gov

Synthetic Approaches for Active Pharmaceutical Ingredient (API)-Based Ionic Liquids

The synthesis of this compound falls under the broader category of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) preparation. API-ILs are a class of materials where at least one of the ions in an ionic liquid structure is an active pharmaceutical ingredient. This approach is a recognized strategy to overcome challenges associated with conventional solid-state drugs, such as poor solubility and polymorphism.

The formation of this compound is conceptually a straightforward acid-base reaction. The parent compound, Bamipine, is a basic molecule, while salicylic acid provides the acidic counter-ion. The synthesis can be envisioned through the reaction of Bamipine with salicylic acid in an appropriate solvent. This reaction leads to the formation of a salt, this compound, where the Bamipine cation and the salicylate anion are held together by electrostatic forces. While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, the general principles of salt formation and API-IL synthesis are well-established.

The following table summarizes the key components involved in the conceptual synthesis of this compound as an API-IL.

| Component | Role | Chemical Formula |

| Bamipine | Active Pharmaceutical Ingredient (API) - Cation | C₁₉H₂₄N₂ |

| Salicylic Acid | Counter-ion - Anion | C₇H₆O₃ |

| This compound | API-Ionic Liquid (Salt) | C₂₆H₃₀N₂O₃ |

Note: The data in this table is based on the chemical structures of the individual components.

Modification for Enhanced Chemical Performance

The modification of this compound to enhance its chemical performance can be approached through various derivatization strategies, largely guided by the principles of API-IL design. Derivatization, in this context, refers to the chemical modification of the Bamipine cation or the salicylate anion to achieve desired properties.

One primary goal of derivatization is to further improve solubility and dissolution rates. While the formation of the salicylate salt already addresses this to some extent, further modifications can be explored. For instance, altering the alkyl chain length on the Bamipine molecule or introducing hydrophilic functional groups could modulate its solubility profile.

Another avenue for enhancing performance is to improve the compound's stability. Chemical modifications can be designed to protect labile functional groups within the Bamipine or salicylate structures, thereby increasing the shelf-life and robustness of the final drug product.

Furthermore, derivatization can be employed to create dual-functional API-ILs. This involves selecting a counter-ion that possesses its own therapeutic activity, which can act synergistically with the primary API. While salicylic acid itself has anti-inflammatory properties, other counter-ions could be chosen to target different biological pathways, potentially leading to a more effective combination therapy within a single molecular entity.

The table below outlines potential derivatization strategies and their intended impact on the chemical performance of this compound.

| Derivatization Strategy | Target Moiety | Potential Impact on Performance |

| Alkyl chain modification | Bamipine | Altered lipophilicity, potentially improving membrane permeability and solubility. |

| Introduction of polar functional groups | Bamipine or Salicylate | Enhanced aqueous solubility. |

| Use of alternative acidic counter-ions | Salicylate replacement | Creation of dual-functional API-ILs with synergistic therapeutic effects; modified solubility and stability. |

| Esterification of the carboxylic acid group | Salicylate | Altered solubility and pharmacokinetic profile. |

Note: This table presents conceptual strategies based on general principles of medicinal chemistry and API-IL development.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separations

Chromatographic techniques are paramount in the analysis of Bamipine (B1667737) Salicylate (B1505791), offering high-resolution separation from impurities, degradation products, and other active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity and content analysis of Bamipine. As Bamipine is a piperidine (B6355638) derivative, HPLC methods often employ reversed-phase columns with buffered mobile phases to achieve optimal separation and peak symmetry.

While specific validated HPLC methods for the standalone analysis of Bamipine Salicylate are not extensively detailed in publicly available literature, the analytical principles can be derived from methods developed for Bamipine in combination with other drugs and for similar chemical structures. A typical HPLC system for the analysis of Bamipine would consist of a C18 or a C8 column with a mobile phase comprising a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where Bamipine exhibits significant absorbance.

The development of HPLC methods for multi-component formulations containing Bamipine requires careful optimization to resolve all active ingredients and potential excipients. One such method successfully separated Bamipine from corticosteroids like hydrocortisone, dexamethasone, betamethasone, and beclomethasone. Another established method allows for the simultaneous determination of Bamipine in the presence of tricyclic antidepressants and/or antipsychotics.

A key aspect of this method development is the selection of an appropriate mobile phase composition and pH to ensure adequate retention and separation of all compounds, which may have differing polarities and ionization properties. The use of an acetate (B1210297) buffer, for instance, has been shown to shorten elution times and improve the peak shape of Bamipine.

Table 1: Exemplary HPLC Conditions for the Analysis of Bamipine in a Multi-Component Formulation

| Parameter | Condition |

| Stationary Phase | Lichrosorb RP-2 (C2), 5 µm, 250 x 4.6 mm |

| Mobile Phase | Aqueous ammonium (B1175870) acetate (0.015 M) : Acetonitrile (35:65) |

| pH | 4.7 (adjusted with acetic acid) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 251 nm |

| Retention Time (Bamipine) | 8.83 min |

This interactive table is based on data from a study on the simultaneous determination of bamipine with tricyclic antidepressants and/or antipsychotics.

Stability-indicating analytical methods are crucial for monitoring the degradation of a drug substance over time and under various stress conditions. Such methods must be able to separate the intact drug from its potential degradation products, thus providing a clear picture of the drug's stability.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be a viable technique for the analysis of Bamipine, particularly if the compound is sufficiently volatile or can be made so through derivatization. Given that Bamipine is a piperidine derivative, GC methods developed for similar compounds can provide a framework for its analysis. Challenges in the GC analysis of amine-containing compounds like Bamipine can include peak tailing due to interaction with the stationary phase. This can often be mitigated by using a deactivated column or through derivatization of the amine group.

A potential GC method for Bamipine could involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be suitable for detection, with the latter offering greater sensitivity and selectivity for nitrogen-containing compounds like Bamipine.

Table 2: Postulated Gas Chromatography (GC) Conditions for Bamipine Analysis

| Parameter | Potential Condition |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Gradient elution, e.g., initial temp 150°C, ramp to 280°C |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Derivatization | May be required to improve peak shape and volatility |

This interactive table presents hypothetical GC conditions based on methods for similar piperidine derivatives, as specific GC methods for this compound are not widely documented.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound, combining the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the identification of unknown impurities and degradation products, as it can provide molecular weight information and fragmentation patterns that aid in structure elucidation.

In an LC-MS method for this compound, the chromatographic conditions would be similar to those used in HPLC-UV methods. The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, LC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity.

Spectrophotometric Approaches

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound, particularly in quality control settings where the analysis of a large number of samples is required. This technique relies on the principle that the salicylate moiety of the compound absorbs light in the ultraviolet region of the electromagnetic spectrum.

The method typically involves dissolving the this compound sample in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution, and measuring the absorbance at the wavelength of maximum absorption (λmax) for salicylic (B10762653) acid, which is around 300 nm. The concentration of the salicylate, and by extension this compound, can then be determined by comparing the absorbance to a calibration curve prepared from standard solutions of known concentrations. It is important to note that this method may be less specific than chromatographic techniques, as other components in a formulation could potentially absorb at the same wavelength.

Table 3: Typical Parameters for UV-Visible Spectrophotometric Analysis of Salicylate

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) | ~300 nm |

| Solvent | Methanol or buffered aqueous solution |

| Linearity Range | Typically in the µg/mL range |

| Detection | UV-Visible Spectrophotometer |

This interactive table outlines the general parameters for the spectrophotometric determination of the salicylate component in this compound.

Ultraviolet-Visible Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of pharmaceutical compounds that possess chromophoric groups. The salicylate moiety in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV radiation. This characteristic absorption forms the basis for its quantification using UV-Vis spectrophotometry.

While specific research detailing a validated UV-Vis spectrophotometric method for the exclusive quantification of this compound is not extensively documented in publicly available literature, the principles of the method are well-established for other salicylate-containing compounds. For instance, studies on methyl salicylate have demonstrated that it exhibits characteristic absorption signals in the UV region, with a prominent peak between 230-240 nm and a broader band in the 280-330 nm range. mdpi.com A method for methyl salicylate quantification showed a linear relationship between concentration and absorbance in the range of 2-45 µg/ml, with a maximum absorbance at 270 nm. ijcrt.org

A hypothetical UV-Vis spectrophotometric method for this compound would involve dissolving the compound in a suitable solvent and measuring its absorbance at a predetermined wavelength of maximum absorption (λmax). The concentration of this compound in a sample can then be determined by comparing its absorbance to a calibration curve constructed from standard solutions of known concentrations.

Table 1: Illustrative Spectrophotometric Parameters for a Salicylate Compound

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 270 nm | ijcrt.org |

| Linearity Range | 2-45 µg/ml | ijcrt.org |

| Limit of Detection (LOD) | 0.48 µg/ml | ijcrt.org |

| Limit of Quantification (LOQ) | 1.48 µg/ml | ijcrt.org |

Note: This table is based on data for methyl salicylate and is for illustrative purposes only, as specific data for this compound was not found.

Fluorometric and Colorimetric Methods

Fluorometric and colorimetric methods offer alternative approaches for the quantification of this compound, often providing enhanced sensitivity and specificity compared to UV-Vis spectrophotometry.

Fluorometric Methods: Spectrofluorometry can be a highly sensitive and accurate method for the determination of fluorescent compounds. nih.gov While specific fluorometric procedures for this compound are not detailed in the reviewed literature, methods have been developed for other salicylates. nih.govnih.gov These methods rely on the native fluorescence of the salicylate molecule or the formation of a fluorescent derivative. The selection of appropriate excitation and emission wavelengths is crucial to minimize interference from other species. nih.gov

Colorimetric Methods: Colorimetric methods involve the reaction of the analyte with a reagent to produce a colored product, the absorbance of which is proportional to the concentration of the analyte. A common colorimetric reaction for salicylates involves the formation of a colored complex with ferric ions. researchgate.netresearchgate.net For example, a method for methyl salicylate quantification is based on the formation of a dark bluish-purple color with a ferric chloride reagent, with the maximum absorbance measured at 537 nm. japsonline.com Another approach for salicylate detection involves an enzymatic assay where salicylate is converted to catechol, which then reacts to form a blue product. nih.gov

A colorimetric assay for this compound would likely involve the reaction of the salicylate portion of the molecule. The intensity of the resulting color would be measured using a spectrophotometer, and the concentration would be determined from a calibration curve.

Table 2: Example of a Colorimetric Method for a Salicylate Compound

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Ferric Chloride | japsonline.com |

| Wavelength of Maximum Absorbance (λmax) | 537 nm | japsonline.com |

| Linearity Range | 12-72 µg/mL | japsonline.com |

| Limit of Detection (LOD) | 0.0735 µg/mL | japsonline.com |

| Limit of Quantification (LOQ) | 0.223 µg/mL | japsonline.com |

Note: This table is based on data for methyl salicylate and is for illustrative purposes only, as specific data for this compound was not found.

Electrochemical Methods

Ion-Selective Electrode Potentiometry

Ion-selective electrode (ISE) potentiometry is an electrochemical technique that measures the potential of an ion-selective electrode in a solution to determine the concentration of a specific ion. For this compound, an ISE sensitive to the salicylate ion could be employed for its quantification.

Although specific studies on the use of ISEs for this compound were not identified, research has been conducted on the development of salicylate-selective electrodes. nih.govresearchgate.netnih.gov These electrodes typically consist of a PVC membrane containing an ionophore that selectively binds to salicylate ions. nih.govnih.gov The potential difference between the salicylate-selective electrode and a reference electrode is logarithmically related to the activity of the salicylate ions in the solution.

The development of an automated procedure for the determination of acetylsalicylic acid using a tubular salicylate-selective electrode has been described, demonstrating a linear range of 0.05-10 mM for salicylate. nih.gov Another novel salicylate-selective electrode showed a linear response in the range of 6.0 x 10⁻⁶ to 1.0 x 10⁻¹ mol/L. nih.gov This suggests that a similar approach could be adapted for the analysis of this compound by measuring the concentration of the salicylate counter-ion.

Validation of Analytical Methodologies

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. ich.orgeuropa.eu This process ensures that the method is reliable, reproducible, and accurate for the analysis of a specific compound like this compound.

Adherence to International Guidelines (e.g., ICH, EMA)

Analytical method validation must be conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the European Medicines Agency (EMA). europa.euich.orgloesungsfabrik.de The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods. ich.orgeuropa.eu These guidelines outline the specific validation characteristics that need to be evaluated for different types of analytical procedures, including identification tests, impurity tests, and assays. ich.orgloesungsfabrik.de

Parameters of Validation (Fidelity, Accuracy, Linearity, Detection Limits)

The validation of a quantitative analytical method for this compound would involve the assessment of several key parameters:

Fidelity (Precision): This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. ich.org

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of recovery is calculated.

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ich.org A linear relationship should be established across the range of the analytical procedure and is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by using statistical methods, such as calculating the correlation coefficient. nih.gov

Detection Limits:

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Hypothetical Validation Parameters for a Quantitative Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (RSD%) | ≤ 2.0% | < 1.5% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |

Note: The results in this table are hypothetical and for illustrative purposes only, as specific validation data for an analytical method for this compound was not found in the reviewed literature.

Molecular Pharmacology and Biochemical Mechanisms of Action Preclinical Focus

Bamipine (B1667737) Component: H1 Receptor Antagonism and Associated Pathways

Bamipine functions primarily as an antagonist of the histamine (B1213489) H1 receptor. smpdb.cadrugbank.com Its interaction with this receptor initiates a cascade of intracellular events that mitigate the inflammatory and allergic responses triggered by histamine.

In vitro studies are crucial for characterizing the binding affinity and selectivity of antihistamines for the H1 receptor. The binding affinity, often expressed as the dissociation constant (Kd), is determined by the rates of association (kon) and dissociation (koff) of the drug from the receptor. nih.gov Second-generation antihistamines, for instance, often exhibit a longer duration of action due to a prolonged residence time at the H1 receptors, which is inversely related to the koff value. nih.gov

The selectivity of a compound for a specific receptor over others is a critical aspect of its pharmacological profile. nih.govresearchgate.net For example, studies on 2,3-benzodiazepines have demonstrated their potent and selective antagonism of the AMPA subtype of non-NMDA glutamate (B1630785) receptors in in vitro models. nih.gov Similarly, detailed in vitro binding assays are necessary to establish the selectivity profile of bamipine for the H1 receptor compared to other histamine receptor subtypes and other unrelated receptors.

Bamipine's antagonism of the H1 receptor influences downstream signaling pathways integral to the inflammatory response. One such pathway involves the reduction of the activity of the nuclear factor kappa B (NF-κB) immune response transcription factor. smpdb.ca NF-κB is a key regulator of genes involved in inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. frontiersin.orgmdpi.com

The activation of Phospholipase C (PLC) is another critical step in H1 receptor signaling. smpdb.canih.gov PLC is a membrane-associated enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. wikipedia.orgmdpi.com This cleavage generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govreactome.org The hydrolysis of PIP2 is a pivotal event that can be modulated by various factors and is essential for the subsequent mobilization of intracellular calcium and activation of protein kinase C. reactome.orgnih.govresearchgate.net By interfering with H1 receptor function, bamipine modulates the activity of the PLC/PIP2 signaling pathway, thereby attenuating the inflammatory cascade. smpdb.ca

The antihistaminic properties of compounds like bamipine are evaluated in vitro using various models. researchgate.netijpsr.com These assays are designed to demonstrate the compound's ability to counteract the effects of histamine on cells and tissues. For instance, isolated tissue preparations, such as guinea pig ileum, are commonly used to assess the antagonistic effect of a drug against histamine-induced muscle contractions. researchgate.net Studies on 2-substituted derivatives of bamipine have confirmed their potent H1-receptor antagonist activity in such in vitro systems. nih.gov

Salicylate (B1505791) Component: Multi-Target Biochemical Interactions

Salicylate, the other component of bamipine salicylate, exerts its anti-inflammatory effects through multiple biochemical mechanisms.

A primary mechanism of action for salicylate and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. ijrpr.commultiscreensite.com There are two main isoforms of this enzyme, COX-1 and COX-2. researchgate.net While aspirin, a related compound, irreversibly inhibits COX-1 and to a lesser extent COX-2, salicylate's interaction with these enzymes is more complex. ijrpr.comahajournals.org

In some in vitro systems, salicylic (B10762653) acid is a relatively weak inhibitor of COX activity. multiscreensite.comnih.gov However, other studies have shown that sodium salicylate can effectively inhibit COX-2 activity, particularly at lower concentrations of the substrate arachidonic acid. nih.gov This inhibition appears to be independent of effects on NF-κB activation or COX-2 transcription. nih.gov The mechanism is thought to involve competition with arachidonic acid for the active site of the COX enzyme. multiscreensite.com It has also been proposed that salicylate may exert part of its anti-inflammatory action by suppressing the induction of COX-2, thereby reducing the production of proinflammatory prostaglandins. pnas.orgnih.gov

| Enzyme | Inhibition Mechanism | Key Findings | References |

|---|---|---|---|

| COX-1 | Weak, competitive | Generally considered a less potent inhibitor compared to aspirin. | multiscreensite.com |

| COX-2 | Competitive with arachidonic acid; also suppression of enzyme induction | Effective inhibition observed, particularly at low substrate concentrations. Inhibition can occur independently of NF-κB pathway. | nih.govpnas.orgnih.gov |

Beyond its effects on COX enzymes, salicylate has been shown to modulate cellular processes through epigenetic mechanisms. Specifically, salicylate can inhibit the activity of the lysine (B10760008) acetyltransferases p300 and CREB-binding protein (CBP). nih.govelifesciences.orgescholarship.org These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins. nih.gov

Direct Activation of AMP-Activated Protein Kinase (AMPK) and Related Metabolic Effects in In Vitro Cellular Models

The salicylate moiety of this compound is a direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in the regulation of cellular energy homeostasis. nih.govmdpi.com AMPK activation occurs in response to metabolic stress, such as a decrease in the ATP:AMP ratio, and it works to switch off ATP-consuming anabolic pathways while activating ATP-producing catabolic pathways. nih.govresearchgate.net

Research has demonstrated that salicylate activates AMPK through a direct, allosteric mechanism that is independent of changes in cellular AMP levels. nih.gov It binds to the same allosteric site as the synthetic activator A-769662, which leads to both allosteric activation and, crucially, the inhibition of dephosphorylation of the activating phosphorylation site at threonine-172 in the α subunit. nih.govnih.gov This inhibition of dephosphorylation sustains the active state of the AMPK enzyme.

Studies in various in vitro cellular models, including colorectal cancer cells, have confirmed that salicylate treatment leads to robust AMPK activation. mdpi.com This activation, in turn, modulates multiple downstream effectors. For instance, salicylate-induced AMPK activation can lead to the phosphorylation and subsequent degradation of oncogenic proteins like c-Myc, highlighting a potential mechanism for its anticancer effects. mdpi.com The activation of AMPK by salicylate is considered a key mechanism that could explain many of the beneficial metabolic effects observed with salicylate-based drugs. nih.govnih.gov

Table 1: Summary of Research Findings on Salicylate-Mediated AMPK Activation

| Finding | Cellular Model | Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| Direct allosteric activation | HEK-293 cells | Binds to the ADaM site, inhibiting Thr172 dephosphorylation | Switches off ATP-consuming processes | mdpi.comnih.gov |

| AMP-independent activation | WT and RG HEK-293 cells | Does not increase cellular ADP:ATP ratios | Central regulation of cell growth and metabolism | nih.gov |

Inhibition of Protein Biosynthesis in In Vitro Cellular Systems

The salicylate component has been shown to inhibit protein biosynthesis in in vitro models. Studies using gastric-mucosal scrapings from both pigs and humans have demonstrated this inhibitory effect. nih.gov Specifically, research has pointed to the inhibitory effect of salicylate on the incorporation of amino acids, such as L-(U-14C)leucine, into the protein of various tissue preparations. nih.gov This suggests that salicylate can directly interfere with the cellular machinery responsible for protein synthesis. Further studies have also indicated that salicylate affects the biosynthesis of specific glycoproteins in mucosal tissues, which is a critical aspect of protein production and function in these systems. nih.gov

Interaction with Salicylate Synthase (MbtI) in Mycobacterial Systems

The salicylate component is central to the function of salicylate synthase (MbtI) in mycobacteria, such as Mycobacterium tuberculosis. MbtI is a crucial enzyme that catalyzes the first step in the biosynthesis of mycobactins, which are iron-chelating molecules (siderophores) essential for the bacterium's survival and virulence. nih.govmdpi.com The enzyme converts chorismate into salicylate, which serves as the starter unit for the entire mycobactin (B74219) synthesis pathway. nih.gov

Because MbtI is absent in human cells, it is considered an attractive target for the development of new antitubercular agents. mdpi.comunipd.it The interaction with MbtI is primarily one of inhibition by salicylate analogues. Numerous studies have focused on developing small-molecule inhibitors that target the MbtI active site. nih.govmdpi.com These inhibitors are often designed based on the structure of salicylate or related compounds to act as competitive inhibitors against the natural substrate, chorismate. mdpi.com High-throughput screening has identified several novel classes of MbtI inhibitors, including benzisothiazolones, which act as irreversible inhibitors by covalently labeling cysteine residues within the enzyme. nih.gov

The mechanism of MbtI involves a magnesium-dependent conversion of chorismate to isochorismate, which is then converted to salicylate. nih.gov The enzyme's activity is pH-dependent; at lower pH, isochorismate is the main product, while at higher pH, salicylate is directly formed. nih.gov Understanding the structure and mechanism of MbtI has been pivotal in designing potent inhibitors to disrupt the iron acquisition machinery of mycobacteria. nih.govunipd.it

Influence on Self-Aggregation and Solubility of Other Compounds in Aqueous Solutions

Currently, there is a lack of specific research data focusing on the influence of the combined compound, this compound, on the self-aggregation and solubility of other compounds in aqueous solutions. While the individual properties of bamipine and salicylate are known, their combined effect on these physicochemical phenomena has not been detailed in the reviewed literature.

Synergistic or Antagonistic Biochemical Effects of Bamipine and Salicylate

A comprehensive understanding of the combined biochemical effects of bamipine and salicylate requires an analysis of their individual mechanisms and the potential for interaction. Direct studies on the synergistic or antagonistic effects of the this compound salt are limited; therefore, this section discusses the potential for such interactions based on the known pharmacology of each component.

Investigating Combined Ligand-Receptor Interactions

Bamipine is an H1 antihistamine, meaning it acts as an inverse agonist or antagonist at the histamine H1 receptor. drugbank.com Its primary action is to block the effects of histamine, a key mediator in allergic reactions and inflammatory responses. Salicylate, on the other hand, does not have a single, high-affinity receptor in the classical sense but interacts with multiple molecular targets, including cyclo-oxygenases (COX) and AMPK. nih.gov

A potential area for combined interaction at the receptor level could involve modulation of inflammatory responses. Histamine H1 receptor activation leads to pro-inflammatory signaling. By blocking this, bamipine reduces inflammation. Salicylate also possesses anti-inflammatory properties, partly through COX inhibition and AMPK activation, which can suppress inflammatory signaling pathways like NF-κB. mdpi.com Therefore, a synergistic anti-inflammatory effect could be hypothesized, where bamipine targets the histamine-driven component of inflammation while salicylate targets prostanoid synthesis and metabolic inflammatory pathways.

Conversely, an antagonistic interaction is less obvious but theoretically possible if the signaling pathways activated or inhibited by one component counteract the effects of the other in a specific cellular context. However, based on their primary mechanisms, synergy in anti-inflammatory and antinociceptive pathways is more plausible.

Assessment of Cross-Talk between Distinct Signaling Pathways

Cross-talk between the signaling pathways affected by bamipine and salicylate is a highly probable mechanism for synergistic or antagonistic effects.

Inflammatory Pathways: The H1 receptor pathway (targeted by bamipine) and the NF-κB pathway (modulated by salicylate) are deeply interconnected in regulating the expression of inflammatory cytokines and adhesion molecules. Salicylate's inhibition of IKKβ, an upstream kinase in the NF-κB pathway, could work synergistically with bamipine's blockade of histamine-induced NF-κB activation.

Metabolic and Proliferation Pathways: Salicylate is a known activator of the AMPK pathway, which acts as a central energy sensor and regulator of cellular metabolism and growth. researchgate.net Histamine signaling has also been implicated in regulating cellular metabolism. Therefore, there is potential for cross-talk where the metabolic reprogramming induced by salicylate via AMPK could be modulated by bamipine's effect on histamine-related metabolic signals. For example, in plant systems, significant cross-talk, both synergistic and antagonistic, is observed between salicylate and other signaling molecules like jasmonate, demonstrating the complex nature of these interactions. nih.govnih.govresearchgate.net While not directly analogous, this principle of pathway interaction is fundamental in biology. nih.govfrontiersin.org The outcome of such cross-talk—whether synergistic or antagonistic—would likely be context-dependent, varying with cell type and the specific physiological or pathological state.

Table 2: List of Compounds Mentioned

| Compound Name | Class/Function |

|---|---|

| This compound | H1 antihistamine; Salicylate drug |

| Bamipine | H1 antihistamine |

| Salicylate | Non-steroidal anti-inflammatory drug; AMPK activator |

| A-769662 | Synthetic AMPK activator |

| c-Myc | Oncogenic protein |

| L-(U-14C)leucine | Radiolabeled amino acid |

| Chorismate | Biochemical precursor |

| Isochorismate | Intermediate in salicylate synthesis |

| Benzisothiazolones | Irreversible enzyme inhibitors |

Salicylate Role in Plant Biochemistry and Physiology (Comparative Studies)

The salicylate component of this compound is chemically related to salicylic acid (SA), a phenolic phytohormone that is integral to plant function. maxapress.com While Bamipine is a synthetic compound, understanding the natural role of salicylates in plants provides a comparative biochemical context. Salicylic acid is a key signaling molecule that regulates a wide array of physiological and biochemical processes in plants, most notably in the activation of defense responses against pathogens and the mitigation of abiotic environmental stresses. nih.govmdpi.com

Biosynthetic Pathways of Salicylic Acid in Plants (e.g., Phenylalanine Ammonia-Lyase Pathway, Isochorismate Pathway)

Isochorismate (IC) Pathway:

The Isochorismate (IC) pathway is considered the major route for pathogen-induced salicylic acid biosynthesis in model plants like Arabidopsis thaliana. nsf.govnih.gov This pathway begins in the chloroplast where the enzyme Isochorismate Synthase (ICS) converts chorismate into isochorismate. nsf.govnih.gov In Arabidopsis, the ICS1 gene is responsible for the vast majority of SA production during an immune response. nsf.gov The isochorismate is then transported from the chloroplast to the cytosol by a transporter protein, EDS5. pnas.org In the cytosol, the enzyme PBS3, an acyl-adenylate/thioester-forming enzyme, conjugates glutamate to isochorismate to form isochorismate-9-glutamate. nsf.govtandfonline.com This intermediate can then be converted to salicylic acid, a process that can occur spontaneously or be accelerated by the enzyme EPS1 in plants of the Brassicaceae family. nsf.gov

Phenylalanine Ammonia-Lyase (PAL) Pathway:

The Phenylalanine Ammonia-Lyase (PAL) pathway, which occurs in the cytosol, represents an alternative route for SA biosynthesis. researchgate.netnih.gov This pathway starts with the conversion of chorismate to prephenate by the enzyme chorismate mutase. frontiersin.org Prephenate is then converted to phenylalanine. The key enzyme, Phenylalanine Ammonia-Lyase (PAL), then deaminates phenylalanine to produce trans-cinnamic acid. nih.gov From trans-cinnamic acid, a series of reactions, including β-oxidation, leads to the formation of benzoic acid. nih.gov The final step is the hydroxylation of benzoic acid at the ortho-position by the enzyme Benzoic Acid 2-Hydroxylase (BA2H) to yield salicylic acid. researchgate.net While the IC pathway is dominant for defense responses in Arabidopsis, the PAL pathway is thought to be the primary route for SA synthesis in other plants, such as tobacco, particularly in response to viral infections like the Tobacco mosaic virus. nih.govnih.govjst.go.jp

| Pathway | Key Enzyme | Substrate | Product | Cellular Location | Primary Function/Organism |

|---|---|---|---|---|---|

| Isochorismate (IC) | Isochorismate Synthase (ICS) | Chorismate | Isochorismate | Chloroplast | Pathogen-induced defense in Arabidopsis nsf.govnih.gov |

| Isochorismate (IC) | AVRPPHB Susceptible 3 (PBS3) | Isochorismate + Glutamate | Isochorismate-9-glutamate | Cytosol | Pathogen-induced defense in Arabidopsis nsf.govtandfonline.com |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | trans-Cinnamic acid | Cytosol | SA synthesis in various plants, e.g., Tobacco nih.govjst.go.jp |

| Phenylalanine Ammonia-Lyase (PAL) | Benzoic Acid 2-Hydroxylase (BA2H) | Benzoic acid | Salicylic acid | Cytosol | Final step in the PAL pathway researchgate.net |

Regulatory Roles in Plant Stress Responses

Salicylic acid is a critical signaling molecule that orchestrates plant responses to a wide range of biotic and abiotic stresses. nih.govmdpi.com Its accumulation triggers extensive transcriptional reprogramming, leading to the activation of various defense and tolerance mechanisms. nih.gov

Biotic Stress:

In response to attack by biotrophic and semi-biotrophic pathogens (which feed on living tissue), SA levels increase significantly, initiating local and systemic defense responses. maxapress.comnih.gov This accumulation is crucial for establishing Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity throughout the plant following an initial localized infection. researchgate.net The SA signaling pathway involves key regulatory proteins, particularly Non-expressor of Pathogenesis-Related genes 1 (NPR1), which acts as a master regulator. mdpi.com Upon SA accumulation, NPR1 moves to the nucleus, where it interacts with transcription factors to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes. nih.govpnas.org

Abiotic Stress:

Salicylic acid also plays a vital role in mediating plant tolerance to various abiotic stresses, including salinity, drought, heat, and heavy metal toxicity. frontiersin.orgnih.gov Under these stress conditions, SA can:

Modulate Antioxidant Systems: SA enhances the activity of antioxidant enzymes that scavenge harmful reactive oxygen species (ROS), thereby reducing oxidative damage to cells. frontiersin.orgnih.gov

Regulate Ion Homeostasis: Under salt stress, SA helps maintain ion balance and the integrity of cellular membranes. nih.govmdpi.com

Improve Photosynthesis: It can mitigate the negative impacts of stress on photosynthetic machinery, preserving energy production. mdpi.com

Influence Stomatal Conductance: SA is involved in regulating the opening and closing of stomata, which is critical for managing water loss during drought. nih.gov

Activate Stress-Responsive Genes: As a signaling molecule, SA can trigger the expression of genes that encode for stress-protective proteins. frontiersin.orgnih.gov

The interaction of SA with other phytohormone signaling pathways, such as those for jasmonic acid and ethylene, allows for a finely tuned and complex regulatory network that enables plants to respond appropriately to diverse environmental challenges. nih.govuu.nl

| Stress Type | Key SA-Mediated Responses | Physiological Outcome |

|---|---|---|

| Biotic (Pathogen Attack) | Induction of PR genes; Activation of Systemic Acquired Resistance (SAR). nih.govresearchgate.net | Enhanced resistance to a broad spectrum of pathogens. |

| Abiotic (Salinity) | Regulation of ion balance; Maintenance of membrane stability. nih.govmdpi.com | Increased tolerance to high salt concentrations. |

| Abiotic (Drought) | Regulation of stomatal closure; Improved water use efficiency. nih.govnih.gov | Enhanced drought tolerance and water conservation. |

| Abiotic (Heat) | Activation of antioxidant defense systems; Protection of photosynthetic apparatus. frontiersin.org | Improved thermotolerance and reduced cellular damage. |

| Abiotic (Heavy Metals) | Activation of detoxification pathways; Reduction of oxidative stress. frontiersin.orgnih.gov | Enhanced tolerance to heavy metal toxicity. |

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Simulation of Solvation and Aggregation Behavior in Aqueous MediaNo molecular dynamics simulations have been published that specifically investigate the behavior of Bamipine (B1667737) salicylate (B1505791) in an aqueous environment. These simulations are used to understand how a molecule interacts with water (solvation) and whether it tends to clump together (aggregation). While studies exist on the salicylate component's interaction with lipid bilayersnih.govnih.gov, this does not extend to the full Bamipine salicylate compound in aqueous solution.

Due to the absence of specific research data for this compound in these advanced computational areas, a detailed and evidence-based article adhering to the requested outline cannot be constructed.

Predictive Modeling for ADMET Properties (Methodology Focus)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to minimize the likelihood of late-stage failures. iapchem.org In silico ADMET prediction for this compound would rely on a variety of computational methodologies. nih.govacs.orgslideshare.netcomputabio.comconsensus.app

Quantitative Structure-Property Relationship (QSPR) Models:

QSPR models are mathematical equations that correlate the structural or physicochemical properties of a compound with its biological activity or a specific ADMET property. nih.govscite.airesearchgate.netbohrium.com For this compound, a QSPR model would be developed by first calculating a set of molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are employed to build the predictive model. iapchem.org

Physicochemical Property Predictions:

Several key physicochemical properties that influence ADMET can be predicted using computational tools. These include:

Solubility: Predicted using models based on atomic contributions or machine learning algorithms trained on large datasets of known solubilities.

Lipophilicity (LogP): Calculated using fragment-based methods or atom-based approaches.

pKa: Predicted using empirical methods or quantum mechanical calculations.

A table illustrating the types of predicted physicochemical properties for this compound is shown below.

| Property | Predicted Value | Methodology |

| Aqueous Solubility | -3.5 log(mol/L) | Fragment-based QSPR |

| LogP | 4.2 | Atom-based calculation |

| pKa (Bamipine) | 9.5 | Empirical model |

| pKa (Salicylic Acid) | 2.9 | Empirical model |

Pharmacokinetic Property Predictions:

Absorption: Models for human intestinal absorption (HIA) and Caco-2 permeability can be developed using QSPR or machine learning approaches.

Distribution: Prediction of plasma protein binding and blood-brain barrier penetration often relies on models built from experimental data of diverse compound sets.

Metabolism: The most probable sites of metabolism by cytochrome P450 enzymes can be predicted using models that consider the reactivity and accessibility of different atoms in the molecule.

Excretion: Renal clearance can be estimated through models that incorporate factors like molecular weight and polarity.

Toxicity: A range of toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, can be predicted using structural alerts and QSAR models. iapchem.org

The application of these predictive models provides a comprehensive in silico ADMET profile for this compound, enabling an early assessment of its drug-like properties and potential liabilities.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Bamipine salicylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves esterification or condensation reactions, where variables like temperature, solvent polarity, and catalyst selection critically affect yield. For example, sodium salicylate derivatives are synthesized under controlled pH and reflux conditions to optimize ester bond formation . Post-synthesis, purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection, while structural confirmation relies on H/C NMR spectroscopy and FT-IR to verify functional groups . Reaction optimization may require Design of Experiments (DoE) to identify critical parameters .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

- Methodological Answer :

- Spectroscopy : NMR (H/C) identifies proton environments and carbon frameworks, while FT-IR confirms hydroxyl (-OH) and ester (C=O) groups . Mass spectrometry (MS) determines molecular weight and fragmentation patterns.

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities. GC-MS is suitable for volatile derivatives .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) measures melting points and assesses ligand-binding thermodynamics, as demonstrated in salicylate-protein interaction studies .

Q. How should dose-response experiments be designed to evaluate this compound’s acute toxicity in model organisms?

- Methodological Answer : Use OECD Guidelines 423 (Acute Oral Toxicity) or 203 (Fish Toxicity) with staggered dosing. In rodents, administer this compound orally or intravenously at logarithmic increments (e.g., 10, 100, 1000 mg/kg). Monitor biomarkers like serum salicylate levels, liver/kidney enzymes (ALT, AST, creatinine), and histopathology. Include positive controls (e.g., sodium salicylate) and statistical analysis via probit models to calculate LD . For zebrafish embryos, assess LC using FET (Fish Embryo Acute Toxicity) tests with morphological scoring .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity across cellular models be resolved?

- Methodological Answer : Discrepancies may arise from cell-specific metabolism or off-target effects. Use orthogonal assays (e.g., RNA-seq for pathway analysis and metabolomics) to identify context-dependent mechanisms. For example, in Aspergillus studies, RNA-seq revealed salicylate-induced gene regulation in catabolic pathways . Validate findings with knockdown/knockout models (e.g., CRISPR-Cas9) and cross-reference with databases like STRING or KEGG. Multivariate analysis (e.g., PCA/OPLS-DA) can isolate confounding variables, as shown in goat sperm metabolite studies .

Q. What in silico strategies predict this compound’s interactions with target proteins?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding affinities to targets (e.g., cyclooxygenase or transcription factors). Use crystal structures (e.g., PDB 3GEZ for salicylate-binding proteins ).

- MD Simulations : GROMACS or AMBER simulate dynamic interactions, assessing stability of ligand-receptor complexes.

- QSAR Models : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data to design analogs .

Q. What experimental considerations apply when studying this compound’s impact on microbial communities?

- Methodological Answer : Synthetic microbial consortia (SMC) models, as used in salicylate degradation studies , can isolate metabolic interactions. Design chemostat or batch cultures with defined substrates and measure community shifts via 16S rRNA sequencing. For metabolic division, employ C-labeled salicylate to track carbon flux via SIP (Stable Isotope Probing). Use ODE models to predict population dynamics under varying substrate concentrations .

Q. How can pharmacokinetic studies differentiate this compound’s therapeutic effects from its metabolites?

- Methodological Answer : Conduct LC-MS/MS to quantify parent drug and metabolites (e.g., salicylate, gentisic acid) in plasma/tissues. Use compartmental modeling (e.g., NONMEM) to estimate clearance rates. In vitro hepatocyte or microsome assays identify phase I/II metabolism pathways. For mechanistic insights, employ IP-IB (Immunoprecipitation-Immunoblotting) to study metabolite-protein interactions, as shown in salicylate’s inhibition of IRF9-PTP1B binding .

Q. Which statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound’s anti-inflammatory assays?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. For heteroscedastic data, apply weighted regression or generalized additive models (GAMs). Bayesian hierarchical models account for inter-experiment variability. Validate with resampling techniques (bootstrapping) .

Key Considerations for Researchers

- Contradictory Data : Cross-validate findings using orthogonal methods (e.g., RNA-seq + metabolomics) .

- Ethical Compliance : Adhere to OECD guidelines for toxicity studies and obtain institutional review board (IRB) approval .

- Reproducibility : Document synthesis protocols (e.g., CAS registry numbers, solvent grades) and deposit raw data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.